![molecular formula C18H17N5O2S B2932531 N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034328-56-6](/img/structure/B2932531.png)
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a useful research compound. Its molecular formula is C18H17N5O2S and its molecular weight is 367.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Agents Targeting Tumor Hypoxia
Benzo[c][1,2,5]thiadiazoles have been identified as potent pharmacological agents with significant anticancer potential. Specifically, they have been synthesized as boron-based compounds to target tumor hypoxia . Tumor hypoxia is a condition of low oxygen concentration within tumors, which contributes to cancer progression and resistance to therapy. By inhibiting hypoxia-inducible factors, these compounds can potentially impede tumor growth and metastasis.
Organic Electronics
The benzo[c][1,2,5]thiadiazole core is a widely used acceptor heterocycle in the production of donor-acceptor materials for organic electronics . These materials are crucial for the development of organic photovoltaic cells, light-emitting diodes, and transistors. The electron-accepting properties of the compound facilitate the transfer of charge, which is essential for the function of these devices.
Fluorescent Sensors
Due to their electron donor-acceptor (D-A) systems, compounds based on the benzo[c][1,2,5]thiadiazole motif are researched for use as fluorescent sensors . These sensors can detect various biological and chemical substances by emitting fluorescence in response to specific stimuli, making them valuable tools in bioimaging and diagnostics.
Organophotocatalysts
The benzo[c][1,2,5]thiadiazole derivatives have been explored as potential visible-light organophotocatalysts . Photocatalysts are substances that can facilitate chemical reactions upon exposure to light. Their application in this field could lead to the development of new methods for conducting light-driven chemical transformations.
Selective Detection of Explosives
A thiadiazole-functionalized metal–organic framework based on benzo[c][1,2,5]thiadiazole has shown promise as a highly fluorescent probe for the selective detection of nitroaromatic explosives . This application is particularly relevant for security and environmental monitoring, where the rapid and selective detection of hazardous substances is critical.
Photovoltaic Materials
The structural components of benzo[c][1,2,5]thiadiazole-based compounds can be fine-tuned to create promising materials for photovoltaic applications . By selecting appropriate components and designing compounds with specific electronic properties, researchers can optimize the performance of solar cells.
Wirkmechanismus
Target of Action
Similar compounds with a thiadiazole-based structure have been reported to interact with various targets such asheat shock protein 90 (Hsp90) and protein tyrosine phosphatase 1B (PTP1B) . These proteins play crucial roles in cellular processes, including protein folding and signal transduction.
Mode of Action
Based on the structure and the known interactions of similar compounds, it can be inferred that this compound may interact with its targets throughhydrogen bonding . This interaction could lead to changes in the conformation or activity of the target proteins, thereby affecting their function.
Pharmacokinetics
The compound’sstability and fluorescence performance have been highlighted, suggesting potential utility in sensing applications .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. For this compound, it has been noted that it exhibits high stability and high fluorescence performance , suggesting that it may retain its activity under various conditions .
Eigenschaften
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2,1,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O2S/c1-11-17(16-4-3-9-25-16)12(2)23(20-11)8-7-19-18(24)13-5-6-14-15(10-13)22-26-21-14/h3-6,9-10H,7-8H2,1-2H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCUQTJKGZOJNBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC3=NSN=C3C=C2)C)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


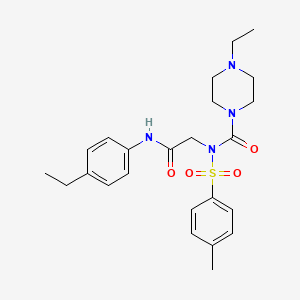

![(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-methoxybenzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2932454.png)
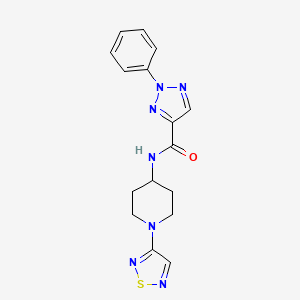
![(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(3-morpholin-4-ylsulfonylphenyl)prop-2-enamide](/img/structure/B2932457.png)

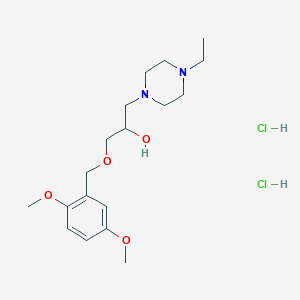

![N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline](/img/structure/B2932465.png)
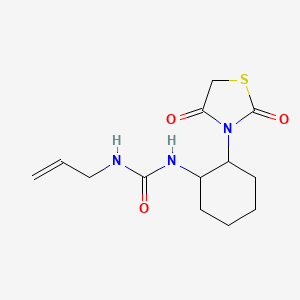
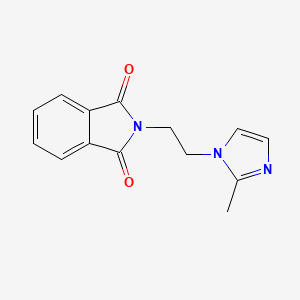
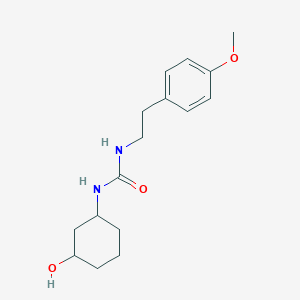
![N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2932470.png)